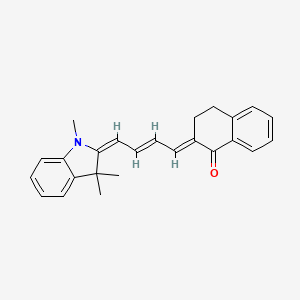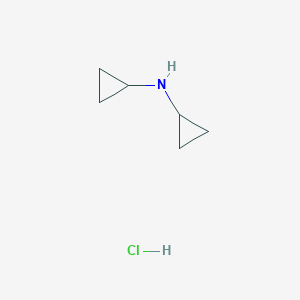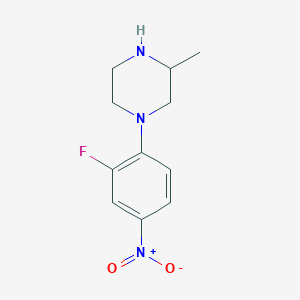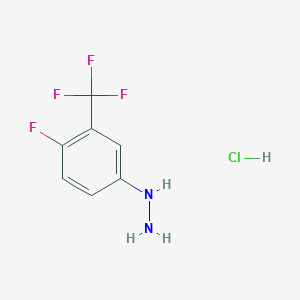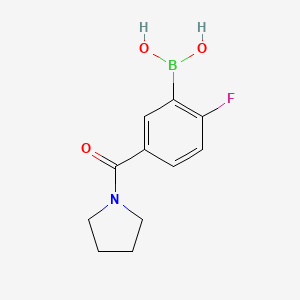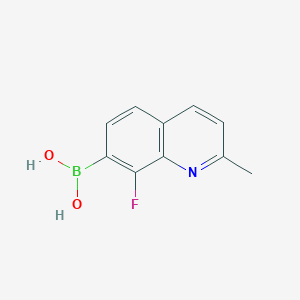
(8-Fluor-2-methylchinolin-7-yl)boronsäure
Übersicht
Beschreibung
(8-Fluoro-2-methylquinolin-7-yl)boronic acid is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with a fluorine atom at the 8th position and a methyl group at the 2nd position. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(8-Fluoro-2-methylquinolin-7-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of novel heterocyclic compounds, which can be designed to target specific biological processes.
Agrochemicals: The compound is used as a building block for the synthesis of new agrochemicals, including herbicides, insecticides, and fungicides.
Material Science: It is employed in the development of advanced materials with specific properties, such as improved conductivity or stability.
Wirkmechanismus
Target of Action
Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with diol-containing biomolecules .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
The ability of boronic acids to form reversible covalent complexes with proteins, enzymes, and receptors can lead to various biological effects .
Action Environment
It is known that boronic acids are stable under normal conditions and their reactivity can be influenced by factors such as ph and temperature .
Biochemische Analyse
Biochemical Properties
(8-Fluoro-2-methylquinolin-7-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. These interactions inhibit the enzymatic activity, making (8-Fluoro-2-methylquinolin-7-yl)boronic acid a valuable tool for studying protease function and regulation .
Cellular Effects
The effects of (8-Fluoro-2-methylquinolin-7-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By inhibiting specific proteases, (8-Fluoro-2-methylquinolin-7-yl)boronic acid can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (8-Fluoro-2-methylquinolin-7-yl)boronic acid exerts its effects through the formation of reversible covalent bonds with the active site serine residues of target proteases. This binding inhibits the enzymatic activity, preventing substrate cleavage and downstream signaling events. Additionally, (8-Fluoro-2-methylquinolin-7-yl)boronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Fluoro-2-methylquinolin-7-yl)boronic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that (8-Fluoro-2-methylquinolin-7-yl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of protease activity and alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of (8-Fluoro-2-methylquinolin-7-yl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, (8-Fluoro-2-methylquinolin-7-yl)boronic acid can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition without causing harm .
Metabolic Pathways
(8-Fluoro-2-methylquinolin-7-yl)boronic acid is involved in various metabolic pathways, primarily those related to protease inhibition. The compound interacts with enzymes such as chymotrypsin and trypsin, modulating their activity and affecting metabolic flux. Additionally, (8-Fluoro-2-methylquinolin-7-yl)boronic acid can influence metabolite levels by altering the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, (8-Fluoro-2-methylquinolin-7-yl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that (8-Fluoro-2-methylquinolin-7-yl)boronic acid can accumulate in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (8-Fluoro-2-methylquinolin-7-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s ability to interact with target proteases and other biomolecules, influencing its overall efficacy in biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of (8-Fluoro-2-methylquinolin-7-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: (8-Fluoro-2-methylquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-2-methylquinoline-8-boronic acid
- (7-Fluoro-2-methylquinolin-8-yl)boronic acid
- 8-Fluoroquinolin-7-ylboronic acid
Comparison: Compared to these similar compounds, (8-Fluoro-2-methylquinolin-7-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the 8th position and the methyl group at the 2nd position can enhance its stability and specificity in various applications .
Eigenschaften
IUPAC Name |
(8-fluoro-2-methylquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(11(14)15)9(12)10(7)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIKMGAYNZCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660295 | |
| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-06-2 | |
| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoro-2-methylquinoline-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
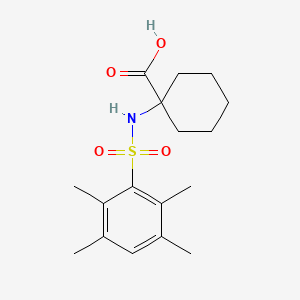
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)
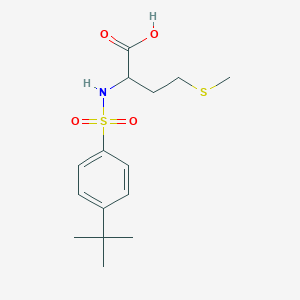
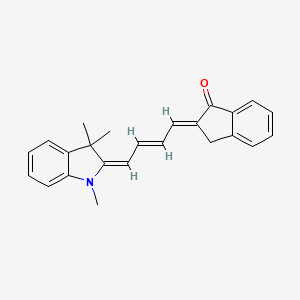
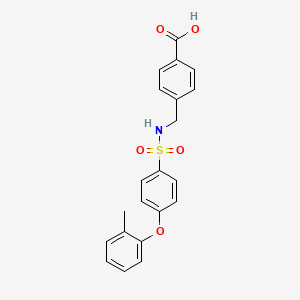
![3-PENTYL-2-((1E,3E)-5-[3-PENTYL-1,3-BENZOXAZOL-2(3H)-YLIDENE]-1,3-PENTADIENYL)-1,3-BENZOXAZOL-3-IUM IODIDE](/img/structure/B1387891.png)
![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
